Cas no 2229396-28-3 (1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile)

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile structure
2229396-28-3 structure
商品名:1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
CAS番号:2229396-28-3
MF:C7H6N4O2
メガワット:178.14814043045
CID:6318428
PubChem ID:165628380

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
    • 2229396-28-3
    • EN300-1793424
    • インチ: 1S/C7H6N4O2/c8-4-7(1-2-7)6-5(11(12)13)3-9-10-6/h3H,1-2H2,(H,9,10)
    • InChIKey: MEZWUZGNJXTXLP-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=NNC=1C1(C#N)CC1)=O

計算された属性

  • せいみつぶんしりょう: 178.04907545g/mol
  • どういたいしつりょう: 178.04907545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 98.3Ų

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1793424-2.5g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
2.5g
$2492.0 2023-09-19
Enamine
EN300-1793424-10.0g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
10g
$5467.0 2023-06-03
Enamine
EN300-1793424-1.0g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
1g
$1272.0 2023-06-03
Enamine
EN300-1793424-0.05g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
0.05g
$1068.0 2023-09-19
Enamine
EN300-1793424-5g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
5g
$3687.0 2023-09-19
Enamine
EN300-1793424-1g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
1g
$1272.0 2023-09-19
Enamine
EN300-1793424-0.25g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
0.25g
$1170.0 2023-09-19
Enamine
EN300-1793424-0.5g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
0.5g
$1221.0 2023-09-19
Enamine
EN300-1793424-5.0g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
5g
$3687.0 2023-06-03
Enamine
EN300-1793424-0.1g
1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile
2229396-28-3
0.1g
$1119.0 2023-09-19

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile 関連文献

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrileに関する追加情報

Introduction to 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile (CAS No. 2229396-28-3)

1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229396-28-3, belongs to a class of heterocyclic derivatives that exhibit promising biological activities. The structural framework of this molecule integrates a nitro-substituted pyrazole moiety with a cyclopropane ring, further functionalized with a cyano group at the carbon position. Such a structural configuration imparts unique electronic and steric properties, making it an intriguing candidate for further exploration in drug discovery and development.

The pyrazole scaffold is well-documented for its versatility in medicinal chemistry, particularly due to its ability to form stable hydrogen bonds and its role as a key pharmacophore in numerous bioactive molecules. The introduction of a nitro group at the 4-position of the pyrazole ring enhances the molecule's reactivity and potential interaction with biological targets. Concurrently, the presence of a cyclopropane ring introduces conformational rigidity, which can influence both the compound's solubility and its binding affinity to enzymes or receptors. The terminal cyano group adds another layer of functionality, enabling further chemical modifications or serving as an anchor for biological interactions.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like those present in 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile influence biological activity. Studies suggest that the combination of the nitro-pyrazole moiety and the cyclopropane unit may contribute to selective binding interactions with specific protein targets. For instance, computational studies have indicated that this compound could potentially interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. Such insights are critical for designing targeted therapies with improved efficacy and reduced side effects.

The cyano group in the molecule also plays a pivotal role in modulating its pharmacokinetic properties. While cyano groups are often associated with bioactivity, their exact contribution can vary depending on the overall molecular environment. In this case, the cyano group is positioned such that it may participate in hydrogen bonding or π-stacking interactions, further enhancing the compound's binding potential. Additionally, the electronic properties induced by the nitro group can influence the reactivity of the cyano moiety, opening up possibilities for post-synthetic modifications that could fine-tune biological activity.

In vitro studies have begun to elucidate the potential therapeutic applications of 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile. Preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory responses. The nitro-pyrazole moiety appears to be particularly important for these interactions, as it can engage in specific hydrogen bonding patterns with amino acid residues in the enzyme active site. Furthermore, the cyclopropane ring may contribute to steric constraints that enhance binding specificity.

The synthesis of this compound presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. Recent reports have highlighted novel synthetic strategies that leverage transition metal catalysis to streamline the construction of both the pyrazole and cyclopropane moieties. These advances not only facilitate easier access to 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile but also provide insights into general methodologies for constructing related heterocyclic derivatives.

The potential applications of this compound extend beyond anti-inflammatory therapies. Emerging research suggests that derivatives of this structure may exhibit antiviral or anticancer properties. The ability to modulate both electronic and steric properties through strategic functionalization makes it a valuable scaffold for exploring new drug candidates. For instance, replacing or altering certain functional groups could lead to compounds with enhanced potency or selectivity against specific disease targets.

The role of computational tools in predicting and validating biological activity cannot be overstated. Advanced machine learning models have been trained on large datasets of bioactive molecules to predict how structural changes might impact biological outcomes. These models have been applied to 1-(4-nitro-1H-pyrazol-3-yl)cyclopropane-1-carbonitrile, providing valuable insights into potential binding modes and interaction energies with various biological targets. Such predictions are instrumental in guiding experimental efforts and optimizing lead compounds for clinical development.

As research continues, it is anticipated that more sophisticated derivatives of this compound will be synthesized and evaluated for their therapeutic potential. The integration of cutting-edge synthetic methodologies with state-of-the-art computational techniques will be essential for maximizing success rates in drug discovery programs involving such complex molecules.

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